molecular formula C7H8N4 B582564 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile CAS No. 1208491-86-4

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile

Cat. No.: B582564
CAS No.: 1208491-86-4
M. Wt: 148.169
InChI Key: RGSBNDIISLKZSJ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system consisting of a pyrazole ring and a piperazine ring, making it a unique scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of pyrazole derivatives with piperazine derivatives in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using cost-efficient and high-yielding methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as a modulator of specific receptors. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular pathways and biological processes .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-3-7-5-9-1-2-11(7)10-6/h3,9H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSBNDIISLKZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C#N)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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